molecular formula C15H15N3O4S B3747942 N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide

N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide

Cat. No. B3747942
M. Wt: 333.4 g/mol
InChI Key: MNZJEHBZCJBTFM-UHFFFAOYSA-N
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Description

“N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide” is an organic compound with the molecular formula C15H15N3O4S . It belongs to the class of organic compounds known as pyridinylpyrimidines .


Synthesis Analysis

The synthesis of indazoles, the core structure in “N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have been synthesized using various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

“N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide” has a molecular formula of C15H15N3O4S, an average mass of 333.362 Da, and a monoisotopic mass of 333.078339 Da .

Mechanism of Action

Target of Action

The primary target of N-(1H-indazol-6-yl)-2,5-dimethoxybenzenesulfonamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is often implicated in various pathological conditions such as cancer.

Biochemical Pathways

The compound’s interaction with VEGFR2 affects the angiogenesis pathway . By inhibiting VEGFR2, the compound disrupts the downstream effects of this pathway, which include the proliferation and migration of endothelial cells, and the formation of new blood vessels. This can have significant effects on the growth and spread of tumors, as they rely on angiogenesis for their nutrient supply.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis . This can lead to a reduction in tumor growth and metastasis in cancerous conditions, as the tumors are deprived of the necessary nutrients supplied by the new blood vessels.

Future Directions

Given the wide variety of medicinal applications of indazole-containing compounds , it is likely that the medicinal properties of “N-1H-indazol-6-yl-2,5-dimethoxybenzenesulfonamide” will be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

N-(1H-indazol-6-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-21-12-5-6-14(22-2)15(8-12)23(19,20)18-11-4-3-10-9-16-17-13(10)7-11/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZJEHBZCJBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-2,5-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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